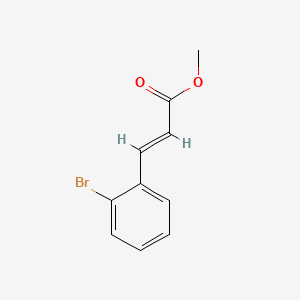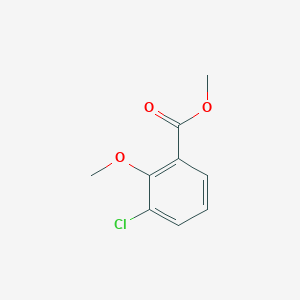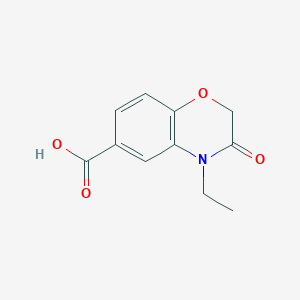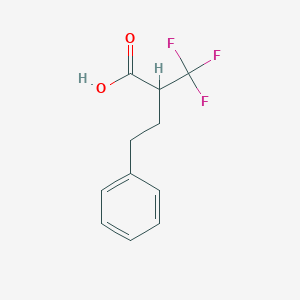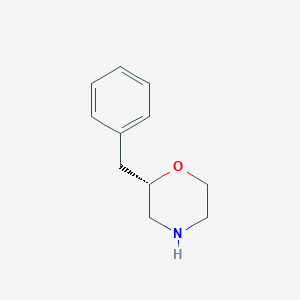
(S)-2-Benzylmorpholine
Vue d'ensemble
Description
(S)-2-Benzylmorpholine, also known as 2-benzylmorpholine, is an organic compound that is widely used in a variety of scientific research applications. It is a cyclic amine, consisting of a benzyl group attached to a morpholine ring. It is a colorless liquid with a boiling point of 97-98 °C and a melting point of -51 °C. It is soluble in water and a variety of organic solvents. This compound has been studied for its use in a variety of research applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Pharmacological Applications
Chemokine Receptor Antagonists : (S)-2-Benzylmorpholine derivatives have been identified as potent CCR3 chemokine receptor antagonists, useful in treating asthma, allergic rhinitis, and other inflammatory diseases (Expert Opinion on Therapeutic Patents, 2004).
Inhibitors of Norepinephrine Transporter : Certain 2-substituted benzyl morpholines have been found to be effective inhibitors of the norepinephrine transporter, with potential implications for neurological disorders (Bioorganic & Medicinal Chemistry Letters, 2006).
Organic Chemistry and Synthesis
Synthesis of Appetite Suppressants : Alternate synthesis methods for (R)-2-benzylmorpholine, an appetite suppressant agent, have been developed, employing strategies like Sharpless asymmetric epoxidation (Tetrahedron Letters, 2016).
Synthesis of Pharmaceutical Intermediates : Efficient commercial synthesis methods for chiral 2-morpholine compounds, useful as pharmaceutical intermediates, have been developed (Organic Process Research & Development, 2009).
Ring-Opening Polymerization : Studies have been conducted on the ring-opening polymerization of 3-benzylmorpholine-2,5-dione, leading to the synthesis of poly(ester amides) potentially useful in drug delivery (Macromolecular Rapid Communications, 2022).
Materials Science and Other Applications
Extraction Solvent Applications : N-Formylmorpholine and its derivatives, closely related to (S)-2-Benzylmorpholine, have been studied for their effectiveness as extraction solvents in various industrial processes (The Journal of Chemical Thermodynamics, 2011).
Ionic Liquids Synthesis : Research has been conducted on synthesizing 4-benzyl-4-methylmorpholinium salts, a type of ionic liquid with potential applications in green chemistry (Green Chemistry, 2011).
Propriétés
IUPAC Name |
(2S)-2-benzylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Benzylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-benzamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3043804.png)

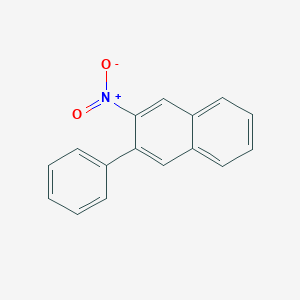
![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)


![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)
